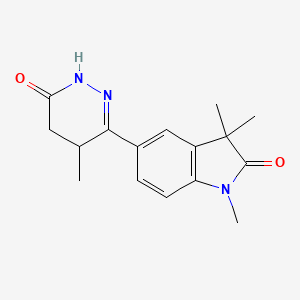
1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-186126 is a potent inhibitor of cyclic guanosine monophosphate-inhibited phosphodiesterase (cGI-PDE). It exhibits reversible, high-affinity binding to a single class of sarcoplasmic reticulum binding sites . This compound is known for its significant role in cardiac muscle function, particularly in the regulation of cyclic adenosine monophosphate (cAMP) levels .
Preparation Methods
The synthesis of LY-186126 involves the preparation of a tritiated form to study its binding properties. The compound is a close structural analogue of indolidan (LY195115), another potent cardiotonic phosphodiesterase inhibitor . The preparation process includes the following steps:
Synthesis of the core structure: The core structure of LY-186126 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Tritiation: The synthesized compound is then subjected to tritiation to produce a high-specific-activity radioligand.
Chemical Reactions Analysis
LY-186126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: LY-186126 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY-186126 has several scientific research applications, including:
Cardiac Research: It is used to study the positive inotropic effects of cardiotonic phosphodiesterase inhibitors.
Pharmacological Studies: LY-186126 is used in pharmacological studies to investigate the inhibition of type IV cyclic AMP phosphodiesterase and its role in cardiac muscle function.
Biochemical Research: The compound is used to study the biochemical pathways involved in cyclic AMP regulation and its impact on cardiac contractility.
Mechanism of Action
LY-186126 exerts its effects by inhibiting type IV cyclic AMP phosphodiesterase located in the sarcoplasmic reticulum of cardiac muscle. This inhibition leads to an increase in cyclic AMP levels, which in turn enhances cardiac contractility . The compound binds specifically and with high affinity to the sarcoplasmic reticulum vesicles, suggesting a role for this site in mediating its positive inotropic effects .
Comparison with Similar Compounds
LY-186126 is structurally similar to indolidan (LY195115), another potent cardiotonic phosphodiesterase inhibitor. Both compounds exhibit high-affinity binding to sarcoplasmic reticulum vesicles and have similar mechanisms of action . LY-186126 is unique in its specific binding properties and its use as a radioligand for studying the subcellular sites responsible for the positive inotropic effects of cardiotonic phosphodiesterase inhibitors .
Similar compounds include:
Indolidan (LY195115): A dihydropyridazinone cardiotonic with potent positive inotropic and vasodilator activities.
Milrinone: Another cardiotonic phosphodiesterase inhibitor used in the treatment of congestive heart failure.
Enoximone: A phosphodiesterase inhibitor with similar pharmacological properties.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-12-11(8-10)16(2,3)15(21)19(12)4/h5-6,8-9H,7H2,1-4H3,(H,17,20) |
InChI Key |
KYKHXPMUZAMXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N(C(=O)C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



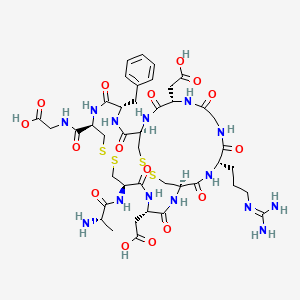
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862126.png)
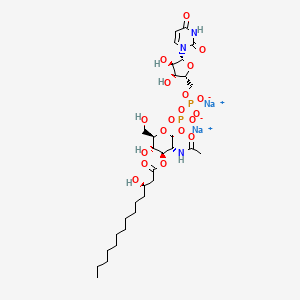


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862156.png)
![2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B10862162.png)
![5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B10862166.png)
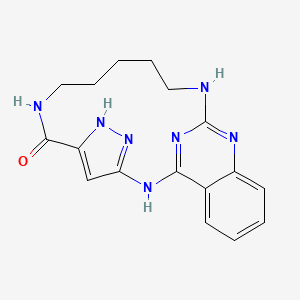
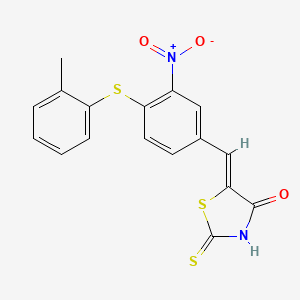
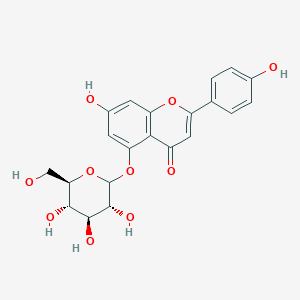
![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862189.png)
